1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Overview
Description
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .
Synthesis Analysis
The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have attracted attention due to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . The synthesis of ACC involves the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Molecular Structure Analysis
The empirical formula of 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is C4H3D4NO2 . The molecular weight is 105.13 . The SMILES string representation is [2H]C1([2H])C([2H])([2H])C1(N)C(O)=O .
Chemical Reactions Analysis
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
Physical And Chemical Properties Analysis
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is a white solid . It has a melting point of 229-231 °C . It is soluble in water at a concentration of 49.00-51.00 mg/mL, forming a clear, colorless solution .
Scientific Research Applications
Precursor of Ethylene
1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Ethylene-Independent Growth Regulator
Apart from being a precursor to ethylene, ACC also plays a signaling role independent of the biosynthesis . It has been found to regulate plant development and is involved in cell wall signaling, guard mother cell division, and pathogen virulence .
ACC Transport in Plants
ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .
ACC Conjugation and Deamination
ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase . This process plays a crucial role in the regulation of ACC levels in plants .
Role in Plant Growth Promotion
ACC has been used as a substrate for determining ACC deaminase activity to study the plant growth-promoting characteristics of endophytic isolates obtained from various plant roots .
Mechanism of Action
Target of Action
The primary target of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4) is the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . ACC-d4 mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .
Mode of Action
ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site . It mimics the effects of glycine, a neurotransmitter, on the NMDA receptor ion channel, thereby influencing the transmission of neuronal signals .
Biochemical Pathways
ACC-d4 is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This process is known as the Yang cycle . ACC-d4 also plays a signaling role independent of ethylene biosynthesis .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of ACC-d4, impacting its bioavailability .
Result of Action
ACC-d4 has several effects at the molecular and cellular levels. It serves as a precursor for the plant hormone ethylene, regulating a wide range of developmental processes and responses to biotic and abiotic stresses . It also exhibits ethylene-independent signaling, playing a critical role in pollination and seed production . In the mammalian nervous system, ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site, influencing neuronal signal transmission .
Action Environment
The action of ACC-d4 can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Incubating soils with ACC has been shown to induce the gene abundance encoding ACC-deaminases, potentially promoting plant growth and stress tolerance . Furthermore, the efficacy and stability of ACC-d4 could be affected by factors such as temperature, pH, and the presence of other chemical substances in the environment.
Future Directions
properties
IUPAC Name |
1-amino-2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/i1D2,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJPWUMXBYXFCZ-LNLMKGTHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C(=O)O)N)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid | |
CAS RN |
84392-07-4 | |
Record name | 1-AMINOCYCLOPROPANE-2,2,3,3-D4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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